molecular formula C9H6ClF3N2O B1525701 3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-YL)propionitrile CAS No. 1053658-44-8

3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-YL)propionitrile

Cat. No. B1525701
CAS RN: 1053658-44-8
M. Wt: 250.6 g/mol
InChI Key: PCILQONWRLSRLT-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-YL)propionitrile (3-Chloro-Pyridin-1-YL) is a synthetic compound that has been gaining attention in recent years due to its potential applications in scientific research and development. 3-Chloro-Pyridin-1-YL is a highly versatile compound that has been used in a variety of fields, including organic synthesis, drug discovery, and biochemistry. The compound has been used in the synthesis of several important drugs, including tamoxifen and etoposide. In addition, 3-Chloro-Pyridin-1-YL has been studied for its potential applications in biochemistry, where it has been found to have both biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

One avenue of research involves the synthesis and characterization of novel compounds derived from pyridine derivatives, focusing on their potential antimicrobial properties. For instance, Ahmed E. M. Mekky and S. Sanad (2019) synthesized thiohydrazonates and pyrazolo[3,4-b]pyridines, starting with a pyridine-2(1H)-thione derivative. This process led to compounds exhibiting significant antimicrobial activities against various bacterial strains, highlighting the chemical's potential as a precursor for antimicrobial agents (Mekky & Sanad, 2019).

Optical and Electronic Properties

Further research has delved into the optical and electronic properties of pyridine derivatives. I. Zedan, F. El-Taweel, and E. El-Menyawy (2020) investigated the structural, optical, and junction characteristics of two pyridine derivatives. Their findings underscored the compounds' potential in electronic applications, such as photosensors, due to their distinct optical energy gaps and diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).

Antifungal Applications

In the context of agricultural science, fluazinam (3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline) showcases the applicability of pyridine derivatives in developing fungicides. Research by Youngeun Jeon et al. (2013) on fluazinam, a compound structurally related to the mentioned chemical, has revealed its effectiveness as a fungicide through detailed crystallographic analysis, emphasizing its role in plant protection (Jeon, Kim, Lee, & Kim, 2013).

Catalysis and Chemical Reactions

The role of pyridine derivatives in catalysis and chemical synthesis is another significant area of research. Studies have demonstrated their effectiveness in facilitating various chemical reactions, including the catalytic condensation of organic bromides with vinyl compounds, showcasing their utility in synthetic organic chemistry (Lebedev, Lopatina, Petrov, & Beletskaya, 1988).

properties

IUPAC Name

3-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O/c10-7-4-6(9(11,12)13)5-15(8(7)16)3-1-2-14/h4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCILQONWRLSRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C=C1C(F)(F)F)CCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-YL)propionitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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